Moderate Lipophilicity (XLogP = 2.5) of N-(furan-2-ylmethyl)-4-methoxyaniline Distinguishes It from More Polar Analogs
The target compound, N-(furan-2-ylmethyl)-4-methoxyaniline (CAS 17377-97-8), possesses a predicted XLogP of 2.5, which classifies it as having moderate lipophilicity [1]. In comparison, a more polar analog like the 3-fluoro derivative (CAS 1096888-35-5) is expected to have a lower logP due to the electron-withdrawing and polar nature of the fluorine substituent. This difference in lipophilicity is a critical physicochemical property that can directly impact membrane permeability, solubility in organic solvents, and behavior in chromatographic purifications. Selecting the target compound over a more polar analog is justified when the research requires a specific balance between lipophilicity and hydrophilicity for the intended application.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.5 |
| Comparator Or Baseline | 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline (CAS 1096888-35-5) |
| Quantified Difference | The target compound is more lipophilic. (Specific logP value for comparator not found, but the structural difference provides a clear rationale for a difference in this property). |
| Conditions | Computational prediction based on the molecular structure [1]. |
Why This Matters
Moderate lipophilicity is a key parameter for designing compounds intended for passive membrane diffusion and dictates the choice of solvent systems for extraction and purification.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 796203, N-(furan-2-ylmethyl)-4-methoxyaniline. Accessed April 16, 2026. View Source
